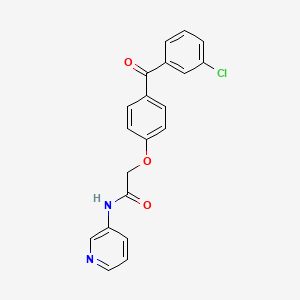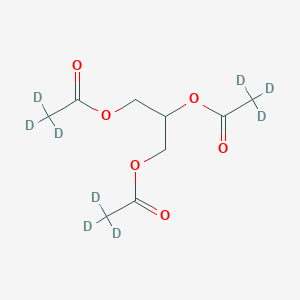
Triacetin-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triacetin-d9, also known as glyceryl triacetate-d9, is a deuterated form of triacetin. Triacetin is a clear, colorless, and odorless liquid with the chemical formula C_9H_14O_6. The deuterated form, this compound, is used in various scientific research applications due to its unique properties. It is a triglyceride where three acetate groups are bonded to a glycerol backbone, making it a versatile compound in both chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triacetin-d9 primarily involves the esterification of deuterated glycerol (glycerol-d8) with acetic acid or acetic anhydride. This reaction is typically catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion. The process may vary slightly depending on the desired purity and yield. Advances in catalytic systems and process engineering have enabled more efficient and environmentally friendly production methods .
Industrial Production Methods
Industrial production of this compound involves scaling up the esterification process under controlled conditions. The use of continuous liquid-liquid extraction techniques and catalytic systems improves the preparation and separation of this compound. This method is solvent-free, metal-free, and halogen-free, making it environmentally friendly .
化学反应分析
Types of Reactions
Triacetin-d9 undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down into glycerol and acetic acid.
Transesterification: Reaction with alcohols to form different esters.
Common Reagents and Conditions
Acidic or Basic Catalysts: Used in esterification and hydrolysis reactions.
Alcohols: Used in transesterification reactions.
Reflux Conditions: Ensures complete conversion in esterification reactions.
Major Products Formed
Glycerol-d8: Formed during hydrolysis.
Various Esters: Formed during transesterification
科学研究应用
Triacetin-d9 has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving metabolic pathways and enzyme activities.
Medicine: Used in drug formulation and delivery systems.
Industry: Acts as a plasticizer, solvent, and additive in various industrial processes
作用机制
Triacetin-d9 exerts its effects through its role as a solvent and plasticizer. In biological systems, it enhances the solubility and bioavailability of active ingredients in drug formulations. It interacts with molecular targets and pathways involved in metabolic processes, aiding in the controlled release of active agents .
相似化合物的比较
Similar Compounds
Triacetin: The non-deuterated form, widely used in similar applications.
Diacetin: Contains two acetate groups, used as a plasticizer and solvent.
Monoacetin: Contains one acetate group, used in food and pharmaceutical industries.
Uniqueness of Triacetin-d9
This compound is unique due to its deuterated nature, which makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms enhances the resolution and sensitivity of NMR analysis, making it a preferred choice in research applications .
属性
分子式 |
C9H14O6 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC 名称 |
2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i1D3,2D3,3D3 |
InChI 键 |
URAYPUMNDPQOKB-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])[2H])OC(=O)C([2H])([2H])[2H] |
规范 SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


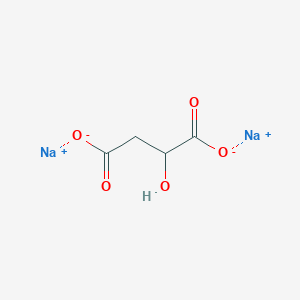
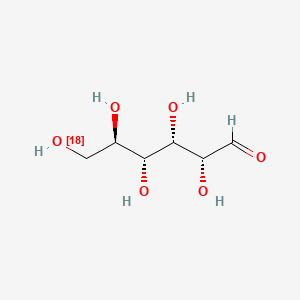
![7-(8-methylnaphthalen-1-yl)-4-[(2R)-2-methylpiperazin-1-yl]-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12396985.png)
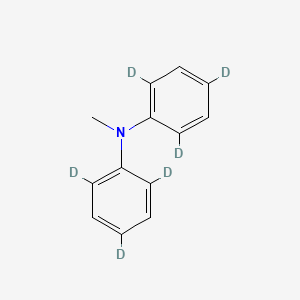
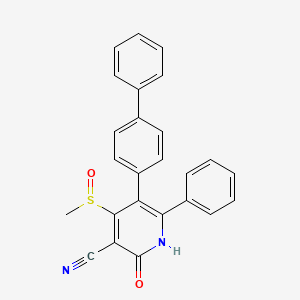

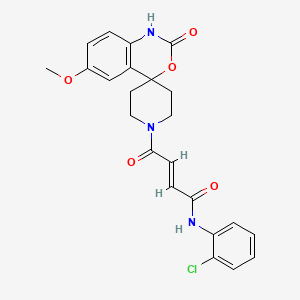
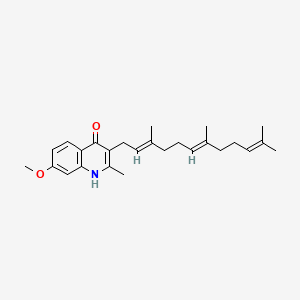
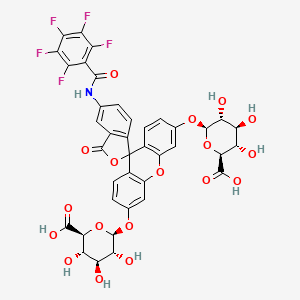


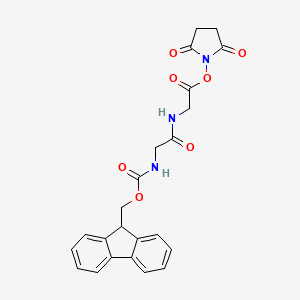
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
